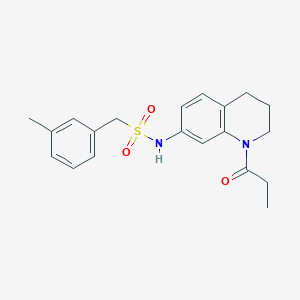
2-Bromo-5-chloro-4,6-dimethylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Bromo-5-chloro-4,6-dimethylpyridin-3-amine is a chemical compound with the molecular formula C8H9BrClN2 . It has a molecular weight of 235.51 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-bromo-5-chloro-4,6-dimethylpyridin-3-amine . The InChI code for this compound is 1S/C7H8BrClN2/c1-3-5(9)4(2)11-7(8)6(3)10/h10H2,1-2H3 .Physical And Chemical Properties Analysis
The compound is solid in its physical form . The molecular weight of the compound is 235.51 .Scientific Research Applications
Amination Reactions
Research has shown that amination reactions involving halogenopyridines, such as 2-Bromo-5-chloro-4,6-dimethylpyridin-3-amine, are significant. For example, Does and Hertog (2010) investigated the action of potassium amide in liquid ammonia on various methyl substituted halogenopyridines, including similar compounds to 2-Bromo-5-chloro-4,6-dimethylpyridin-3-amine, indicating the occurrence of derivatives of didehydropyridine as intermediates (Does & Hertog, 2010). Similarly, Ji, Li, and Bunnelle (2003) discussed the selective amination of polyhalopyridines catalyzed by a palladium-Xantphos complex, highlighting the potential for high yields in such reactions (Ji, Li, & Bunnelle, 2003).
Reactivity in Aminolysis
Arantz and Brown (1971) reported on the aminolysis of various halogeno-pyrimidines, including compounds similar to 2-Bromo-5-chloro-4,6-dimethylpyridin-3-amine. Their research revealed insights into the relative reactivities and reaction times of these compounds (Arantz & Brown, 1971).
Regioselectivity in Reactions
Doulah et al. (2014) studied the regioselective displacement reaction of ammonia with a compound closely related to 2-Bromo-5-chloro-4,6-dimethylpyridin-3-amine, providing insights into the regioselectivity in such reactions (Doulah et al., 2014).
Rearrangements and Intermediates
Pieterse and Hertog (2010) explored rearrangements in aminations of halopyridines, which could be relevant to understanding the behavior of 2-Bromo-5-chloro-4,6-dimethylpyridin-3-amine in similar conditions (Pieterse & Hertog, 2010).
Synthesis of Derivatives
Safarov et al. (2005) discussed the preparation of certain thiadiazolo[3,2-α]pyrimidin-7-ones, which could potentially involve similar compounds to 2-Bromo-5-chloro-4,6-dimethylpyridin-3-amine (Safarov et al., 2005).
properties
IUPAC Name |
2-bromo-5-chloro-4,6-dimethylpyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrClN2/c1-3-5(9)4(2)11-7(8)6(3)10/h10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJLTQPTZPXPOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((2-(5-chloro-2-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2370390.png)

![2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B2370393.png)


![2-(4-chlorophenyl)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide](/img/structure/B2370396.png)
![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2370397.png)
![2,6-difluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2370399.png)





